N-Furan-2-ylmethyl-N-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(FURAN-2-YL)METHYL]-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}METHANESULFONAMIDE is a complex organic compound that features a furan ring, a methanesulfonamide group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}METHANESULFONAMIDE typically involves multiple steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent under acidic or basic conditions to form the furan-2-ylmethyl intermediate.
Synthesis of the 1,2,4-Oxadiazole Moiety: This involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under dehydrating conditions.
Coupling Reaction: The final step involves the coupling of the furan-2-ylmethyl intermediate with the 1,2,4-oxadiazole moiety in the presence of a methanesulfonamide group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted methanesulfonamides.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}METHANESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-[(FURAN-2-YL)METHYL]-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}METHANESULFONAMIDE exerts its effects is multifaceted:
Molecular Targets: It interacts with various enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- **N-[(FURAN-2-YL)METHYL]-N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}METHANESULFONAMIDE
- **N-[(FURAN-2-YL)METHYL]-N-{[3-(4-METHYLPHENYL)-1,2,4-THIADIAZOL-5-YL]METHYL}METHANESULFONAMIDE
Uniqueness
N-[(FURAN-2-YL)METHYL]-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}METHANESULFONAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H17N3O4S |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C16H17N3O4S/c1-12-5-7-13(8-6-12)16-17-15(23-18-16)11-19(24(2,20)21)10-14-4-3-9-22-14/h3-9H,10-11H2,1-2H3 |
InChI Key |
CDWDBQTWOQKRDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(CC3=CC=CO3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.